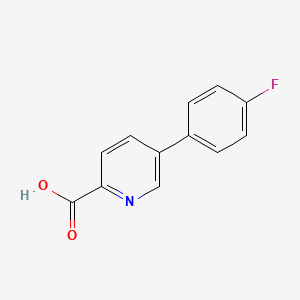

Ácido 5-(4-fluorofenil)picolínico

Descripción general

Descripción

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Fluorophenyl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades Anticancerígenas

El compuesto ha sido estudiado por sus potenciales actividades anticancerígenas . Específicamente, se ha utilizado para sintetizar complejos de renio (I) tricarbonilo, que se han probado por sus efectos en células de cáncer de pulmón . Uno de estos complejos, fac- [Re (Pico) (CO) 3 (H 2 O)], mostró toxicidad con valores de LC 50 de 9.0±0.9, 15.8±4.9 (SI=0.570) y 20.9±0.8 (SI=0.430) μg/mL .

Actividades Herbicidas

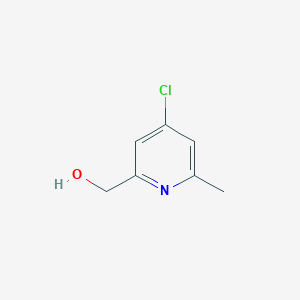

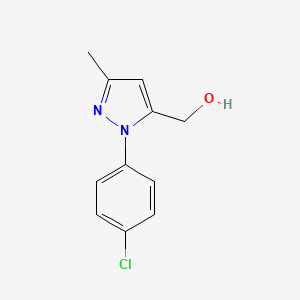

“Ácido 5-(4-fluorofenil)picolínico” podría potencialmente ser utilizado en el diseño y síntesis de compuestos con actividad herbicida . Usando su esqueleto estructural como plantilla, se diseñaron y sintetizaron 33 compuestos de ácido 4-amino-3,5-dicloro-6-(5-aril-sustituido-1-pirazolyl)-2-picolínico .

Química Inorgánica Biológica

El compuesto también es relevante en el campo de la química inorgánica biológica . Se ha utilizado para investigar el efecto de los átomos de flúor en la estructura del ligando N,O'-bidentato .

Descubrimiento de Medicamentos

“this compound” podría ser utilizado en el descubrimiento de medicamentos . Sigma-Aldrich proporciona este producto a investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos .

Síntesis Química

El compuesto puede ser utilizado en síntesis química . Es parte de la colección de Sigma-Aldrich, que a menudo es utilizada por investigadores para diversos procesos de síntesis .

Investigación y Desarrollo

“this compound” se utiliza en investigación y desarrollo . Es parte de la colección de Sigma-Aldrich, que a menudo es utilizada por investigadores para diversos procesos de I+D .

Mecanismo De Acción

Target of Action

The primary target of 5-(4-fluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(4-fluorophenyl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -5.89 cm/s .

Result of Action

The molecular and cellular effects of 5-(4-fluorophenyl)picolinic acid’s action primarily involve the disruption of Zinc Finger Proteins (ZFPs), which can inhibit viral replication and packaging, as well as disrupt normal cell homeostatic functions .

Análisis Bioquímico

Biochemical Properties

5-(4-Fluorophenyl)pyridine-2-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymatic activities, particularly those involving cytochrome P450 enzymes . This inhibition can affect the metabolism of other compounds, leading to altered biochemical pathways. Additionally, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid may interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli.

Cellular Effects

The effects of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses to environmental changes. The presence of the fluorophenyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(4-Fluorophenyl)pyridine-2-carboxylic acid remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular responses to stress . At high doses, it can induce toxic or adverse effects, including oxidative stress, apoptosis, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.

Metabolic Pathways

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism results in the formation of hydroxylated metabolites, which can further participate in phase II conjugation reactions. These metabolic processes influence the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

Within cells and tissues, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. Once inside the cells, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid can accumulate in specific compartments, affecting its biological activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses to environmental stimuli.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMIKPXCXAARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630802 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845826-99-5 | |

| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)